molecular formula C9H17NO3 B14240541 (2R)-4-Acetamido-2-methylbutyl acetate CAS No. 404849-98-5

(2R)-4-Acetamido-2-methylbutyl acetate

Cat. No.: B14240541
CAS No.: 404849-98-5
M. Wt: 187.24 g/mol
InChI Key: MBSKIBXQRSIZGG-SSDOTTSWSA-N
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Description

(2R)-4-Acetamido-2-methylbutyl acetate is a chiral biochemical intermediate designed for advanced research and development applications. This compound features a specific (2R) stereocenter and a multifunctional structure combining acetamido and acetate ester groups, making it a valuable building block for synthetic organic chemistry and pharmaceutical studies. Its potential mechanism of action in biological systems is anticipated to stem from its hydrolysis to active metabolites or its direct interaction with biological targets, though specific pathways require further investigation. Researchers can leverage this chemical in exploring novel therapeutic agents, studying enzymatic activity, or developing new synthetic methodologies. This product is strictly labeled For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

404849-98-5

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

[(2R)-4-acetamido-2-methylbutyl] acetate

InChI

InChI=1S/C9H17NO3/c1-7(6-13-9(3)12)4-5-10-8(2)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1

InChI Key

MBSKIBXQRSIZGG-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CCNC(=O)C)COC(=O)C

Canonical SMILES

CC(CCNC(=O)C)COC(=O)C

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 2r 4 Acetamido 2 Methylbutyl Acetate

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful means of creating chiral molecules from achiral starting materials. These methods rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Chiral Auxiliary-Mediated Strategies for Stereocenter Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to direct the stereoselectivity of a subsequent reaction. wikipedia.orgwikiwand.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org A well-established strategy for introducing a chiral methyl group, such as the one at the C2 position of the target molecule, involves the use of Evans oxazolidinone auxiliaries. wikipedia.orgwikiwand.com

This approach would begin with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a suitable acylating agent to form an N-acyloxazolidinone. The resulting prochiral substrate can then undergo a diastereoselective enolate formation followed by methylation. The bulky chiral auxiliary shields one face of the enolate, directing the incoming electrophile (a methylating agent like methyl iodide) to the opposite face, thus establishing the desired (R)-stereocenter. Subsequent removal of the chiral auxiliary under mild conditions, for example, by hydrolysis or reduction, would yield a chiral carboxylic acid or alcohol, respectively, which can then be further elaborated to the target molecule.

Table 1: Diastereoselective Alkylation using Chiral Oxazolidinone Auxiliaries (Analogous System)

EntryElectrophileBaseDiastereomeric Ratio (d.r.)
1Methyl IodideLDA>99:1
2Benzyl BromideNaHMDS>99:1
3Allyl IodideKHMDS98:2

This table presents representative data for analogous diastereoselective alkylation reactions using Evans oxazolidinone auxiliaries, demonstrating the high levels of stereocontrol achievable.

Enantioselective Organocatalysis in Carbon-Carbon Bond Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. organic-chemistry.org For the synthesis of (2R)-4-Acetamido-2-methylbutyl acetate (B1210297), an enantioselective organocatalytic Michael addition could be a key step in constructing the carbon skeleton and introducing the nitrogen functionality. organic-chemistry.orgnih.govmdpi.com

A plausible strategy would involve the Michael addition of a propanal derivative to a nitroalkene, catalyzed by a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether. organic-chemistry.orgnih.gov This reaction would form a γ-nitro aldehyde with a newly created stereocenter at the α-position to the aldehyde. The stereochemistry of this center is controlled by the chiral catalyst. Subsequent reduction of the nitro group to an amine, followed by acetylation, and reduction of the aldehyde to an alcohol, and finally esterification would yield the target molecule. The high enantioselectivities often achieved in these reactions make this an attractive approach. organic-chemistry.orgnih.gov

Table 2: Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroalkenes (Analogous System)

EntryAldehydeCatalystEnantiomeric Excess (ee)
1Propanal(S)-Diphenylprolinol silyl ether>99%
2Isovaleraldehyde(S)-Diphenylprolinol silyl ether98%
3Hexanal(S)-Diphenylprolinol silyl ether>99%

This table illustrates the high enantioselectivities attainable in organocatalytic Michael additions, a key C-C bond-forming reaction applicable to the synthesis of chiral building blocks. organic-chemistry.orgnih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation and C-H Activation

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral alkenes, ketones, and imines. researchgate.netnih.govnih.govacs.org To synthesize (2R)-4-Acetamido-2-methylbutyl acetate, a suitable unsaturated precursor could be subjected to asymmetric hydrogenation to install the chiral center at C2.

A potential substrate would be an allylic alcohol or a related α,β-unsaturated ester. The choice of a chiral phosphine (B1218219) ligand in combination with a transition metal catalyst (commonly rhodium, ruthenium, or iridium) is crucial for achieving high enantioselectivity. researchgate.netnih.govacs.org For instance, the asymmetric hydrogenation of a suitably substituted butenoate derivative using a chiral Ru-BINAP catalyst could furnish the desired (R)-stereocenter with high enantiomeric excess. The resulting saturated ester could then be converted to the target molecule through functional group manipulations.

While not directly applicable to the primary synthesis of the carbon skeleton of the target molecule, C-H activation is a powerful tool for the late-stage functionalization of molecules. In principle, a precursor with a pre-installed chiral center could undergo stereoselective C-H activation to introduce another functional group, although this is a more complex and less direct approach for this specific target.

Table 3: Asymmetric Hydrogenation of Prochiral Alkenes (Analogous Systems)

EntrySubstrateCatalyst/LigandEnantiomeric Excess (ee)
1Methyl (Z)-α-acetamidocinnamateRh(I)-DIPAMP>95%
2Itaconic acidRu(II)-BINAP>98%
3Tiglic acidRh(I)-Et-DuPhos98%

This table provides examples of the high enantioselectivities achieved in the asymmetric hydrogenation of various prochiral alkenes using different chiral transition metal catalysts.

Stereoselective Formation of the Acetamido Moiety

The formation of the acetamido group in this compound is a standard amide bond formation reaction. Once the chiral amine precursor, (2R)-4-amino-2-methylbutan-1-ol, is synthesized, the acetamido group can be introduced through acylation with acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base.

Since the stereocenter is already present in the molecule, this reaction does not need to be stereoselective in terms of creating a new stereocenter. However, the reaction conditions should be mild enough to avoid racemization of the existing chiral center. Standard procedures for N-acetylation are generally compatible with maintaining the stereochemical integrity of the molecule.

Enantiospecific Transformations from Chiral Pool Precursors

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. elsevierpure.com Syntheses starting from these precursors are enantiospecific, as the chirality of the starting material is transferred to the final product.

Derivatization of Natural Chiral Alcohols or Amines

A plausible enantiospecific synthesis of this compound could start from a naturally occurring chiral building block. For instance, a derivative of a natural amino acid like L-valine or L-leucine could serve as a suitable precursor.

For example, L-valine, which possesses the desired (S)-stereochemistry at the α-carbon, could be a starting point. The carboxylic acid of N-protected L-valine could be reduced to the corresponding alcohol. The amino group could then be protected, and the side chain could be further manipulated. However, this would result in the incorrect stereochemistry at the C2 position of the target molecule.

A more direct approach would be to start from a chiral precursor that already contains the (R)-2-methylbutyl skeleton. For instance, (R)-citronellol, a natural terpene, could be a potential starting material. Through a series of functional group transformations, including oxidative cleavage of the double bond and subsequent modifications, the desired 4-amino-2-methylbutan-1-ol intermediate could be obtained.

Alternatively, a chiral hydroxy acid such as (R)-3-hydroxy-2-methylpropanoic acid could be utilized. This precursor contains the correct stereochemistry at the carbon that will become C2 in the final product. The synthesis would involve chain extension, introduction of the nitrogen functionality, and subsequent functional group manipulations to arrive at the target molecule.

Table 4: Examples of Chiral Pool Precursors and their Potential Transformations

Chiral Pool PrecursorKey Transformation(s)Target Intermediate
(R)-CitronellolOzonolysis, Reductive amination(R)-4-Amino-2-methylbutanol
(R)-3-Hydroxy-2-methylpropanoic acidChain extension, Amination(R)-4-Amino-2-methylbutanol
L-Alanine derivativeHomologation, ReductionChiral amino alcohol

This table outlines potential starting materials from the chiral pool and the key transformations required to convert them into intermediates for the synthesis of this compound.

Chirality Transfer from Pre-existing Stereocenters

Chirality transfer is an elegant strategy in asymmetric synthesis where the stereochemical information from a chiral starting material is relayed to the product. This approach avoids the need for external chiral auxiliaries or catalysts in the key stereocenter-forming step. For the synthesis of this compound, a plausible route could involve starting from a readily available chiral building block, such as an enantiopure amino acid or an amino alcohol.

A hypothetical pathway could begin with a chiral precursor like (R)-phenylglycinol, which is commercially available at low cost. This molecule can be used as a source of both nitrogen and the chiral information. The stereocenter in the starting material guides the formation of the new stereocenter in the target molecule through a series of stereoconservative or stereospecific reactions. For instance, a chiral amine transfer (CAT) process could be envisioned where the stereochemical information is relayed from an enantiopure benzylamine (B48309) derivative to form the desired amine stereocenter. Intramolecular hydrogen bonding within the transition state of the key reaction step can rigidify the conformation, allowing for efficient transfer of chirality. acs.orgresearchgate.net

Another approach involves the use of chiral pool starting materials, such as amino acids. For example, L-phenylalanine can be converted through a multi-step sequence into enantiomerically pure 1,2-amino alcohols, which are versatile chiral building blocks. nih.gov By analogy, a suitably chosen chiral starting material could be elaborated through a synthetic sequence to yield the (2R)-4-amino-2-methylbutanol intermediate, which upon acetylation and esterification would afford the final product. The key is that the stereocenter from the initial chiral molecule is preserved throughout the reaction sequence.

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. nih.gov For the synthesis of this compound, several chemoenzymatic strategies can be conceptualized.

Lipase-Catalyzed Kinetic Resolution for Enantiomeric Enrichment

Kinetic resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. Lipases are particularly effective for this purpose due to their broad substrate tolerance and high enantioselectivity in organic solvents. researchgate.net A potential strategy for synthesizing the target compound would involve the resolution of a racemic precursor, such as (±)-4-amino-2-methylbutanol or its N-acetylated derivative.

In a typical lipase-catalyzed kinetic resolution, one enantiomer of the racemic substrate is selectively acylated or deacylated, leaving the other enantiomer unreacted. For instance, racemic 4-acetamido-2-methylbutanol could be subjected to transesterification with an acyl donor like vinyl acetate in the presence of a lipase (B570770). A highly enantioselective lipase would preferentially catalyze the acetylation of the (S)-enantiomer, leaving the desired (R)-4-acetamido-2-methylbutanol enriched. Subsequent separation and acetylation of the remaining alcohol would yield the target molecule. The efficiency of such a resolution is often described by the enantiomeric ratio (E-value).

EnzymeSubstrateAcyl DonorSolventEnantiomeric Ratio (E)Reference
Pseudomonas cepacia Lipase (PSL)(R,S)-Aryltrimethylsilyl chiral alcoholsVinyl acetateHexane>200 nih.gov
Candida antarctica Lipase B (CALB)(±)-4-Arylbut-3-en-2-olsVinyl acetateDiisopropyl ether>200 researchgate.net
Pseudomonas cepacia Lipase (PSC-II)Racemic amine precursor for IvabradineDiethyl carbonate2-Me-THFHigh (99% ee) mdpi.com

Whole-Cell Biotransformations for Stereoselective Conversion

Whole-cell biotransformations utilize the entire enzymatic machinery of microorganisms (bacteria, yeast, fungi) to perform chemical conversions. nih.gov This approach can be advantageous as it often circumvents the need for costly enzyme purification and cofactor regeneration. nih.gov For the synthesis of this compound, a whole-cell system could be engineered to perform a stereoselective amination of a prochiral ketone precursor.

For example, a recombinant E. coli strain expressing a suitable ω-transaminase could be used to convert a ketone substrate into the corresponding chiral amine with high enantiomeric excess. The use of "smart" diamine donors can help to drive the reaction equilibrium towards the product. dovepress.com Alternatively, a whole-cell system could be designed to perform a stereoselective reduction of a ketone to the corresponding chiral alcohol, which can then be converted to the target amine. mdpi.com

MicroorganismReaction TypeSubstrateProductEnantiomeric Excess (ee)Reference
Hansenula polymorpha SC 13865Ketone Reduction2-Chloro-1-(3-chlorophenyl)ethanone(S)-2-Chloro-1-(3-chlorophenyl)ethanol>94% mdpi.com
Geotrichum candidum SC 5469Ketone Reduction4-Chloro-3-oxobutanoic acid methyl ester(S)-4-Chloro-3-hydroxybutanoic acid methyl ester96% mdpi.com
Engineered E. coliEpoxidation/HydrolysisStyrene(R)-1-Phenylethane-1,2-diol>99% nih.gov

Directed Evolution and Enzyme Engineering for Enhanced Selectivity

Directed evolution is a powerful technique used to tailor enzymes for specific industrial applications by mimicking the process of natural selection in the laboratory. mdpi.com This methodology can be employed to improve an enzyme's activity, stability, and, crucially, its stereoselectivity towards a non-natural substrate. nih.gov

For the synthesis of this compound, an acyltransferase could be a key enzyme. While wild-type acyltransferases may have limited substrate scope, directed evolution can be used to engineer variants that can accept bulkier acyl donors or perform stereoselective acylations. acs.orgnih.gov For instance, a library of mutant acyltransferases could be screened for their ability to selectively acetylate the (R)-enantiomer of 4-amino-2-methylbutanol. This would provide a direct enzymatic route to the N-acetylated intermediate with high enantiopurity. Structure-based molecular modeling can aid in identifying key residues in the active site for targeted mutagenesis. acs.org

Multicomponent Reactions Incorporating Stereochemical Control

Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The development of asymmetric MCRs is a significant area of research for the rapid construction of chiral molecules.

For the synthesis of a molecule like this compound, a relevant MCR would be one that forms β-acetamido carbonyl compounds. For example, a one-pot condensation of an aldehyde, a ketone, and acetonitrile (B52724) in the presence of a catalyst can yield β-acetamido ketones. core.ac.uk To achieve stereocontrol, a chiral catalyst or a chiral substrate can be employed. An enantioselective three-component reaction employing chiral α,β-unsaturated acylammonium salts has been developed for the synthesis of optically active tetrahydropyridazinones, demonstrating the potential for Lewis base catalysis in asymmetric MCRs. nsf.gov While a direct MCR for the target molecule is not established, the principles of asymmetric MCRs could be applied to construct a key chiral intermediate.

Methodological Development for Process Intensification and Scalability

Process intensification refers to the development of innovative technologies to create safer, more compact, and more energy-efficient manufacturing processes. researchgate.net For the large-scale synthesis of enantiopure pharmaceuticals like this compound, process intensification is crucial for economic viability and sustainability.

One key area of process intensification is the integration of reaction and separation steps. For biocatalytic processes, the use of enzyme membrane reactors (EMRs) allows for continuous-flow synthesis combined with product purification and catalyst recovery. researchgate.net This can lead to higher yields and simplified downstream processing. For chemical synthesis, the adoption of continuous-flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.gov A continuous-flow N-acetylation of amines using acetonitrile as a safe and inexpensive acetylating agent over an alumina (B75360) catalyst has been developed, demonstrating a greener and more efficient approach that could be adapted for the final step in the synthesis of the target compound. nih.gov Furthermore, scalable synthesis of chiral building blocks, such as 1,2-amino alcohols, has been achieved using techniques like Ni-electrocatalytic decarboxylative arylation, highlighting the potential of modern synthetic methods for industrial-scale production. nih.gov

Flow Chemistry Approaches for Continuous Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. jocpr.comacs.org For the synthesis of this compound, a multi-step continuous flow process could be envisioned, integrating key transformations into a seamless operation.

A plausible continuous flow synthesis could commence with the amidation of a suitable precursor. The amide bond formation is a critical step in the synthesis of the target molecule. prolabas.com Flow chemistry has been successfully employed for the continuous synthesis of various amides, often demonstrating significant improvements in reaction times and yields compared to batch methods. prolabas.comnih.gov For instance, a packed-bed reactor containing a heterogeneous catalyst could be utilized to facilitate the continuous amidation, minimizing waste and simplifying purification. mdpi.com

Hypothetical Continuous Flow Synthesis of this compound:

A conceptual multi-step flow process could involve the following stages:

Amidation in a Flow Reactor: A precursor amine, (2R)-4-amino-2-methylbutan-1-ol, could be reacted with an acetylating agent in a continuous flow reactor. The use of a microreactor would ensure precise control over reaction parameters such as temperature, pressure, and residence time, leading to high conversion and selectivity. prolabas.com

In-line Purification: The output from the amidation reactor could be passed through a purification module, such as a scavenger resin column, to remove any unreacted starting materials or by-products. This integrated purification step is a key advantage of flow chemistry.

Esterification in a Second Flow Reactor: The purified intermediate, (2R)-N-(4-hydroxy-3-methylbutyl)acetamide, would then enter a second flow reactor for esterification with acetic anhydride or another suitable acetylating agent to form the final product, this compound.

Final In-line Purification and Collection: A final in-line purification step would yield the desired product in a continuous stream.

The table below illustrates a hypothetical comparison of a batch versus a continuous flow process for the amidation step, based on general findings in the literature for similar reactions.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Several hours to daysMinutes to hours
Yield Variable, often moderateGenerally higher and more consistent
Safety Handling of bulk reagents can be hazardousSmaller reaction volumes enhance safety
Scalability Challenging, requires process redesignReadily scalable by extending operation time
Process Control Limited control over reaction parametersPrecise control over temperature, pressure, and mixing

This proposed flow-based approach would not only enhance the efficiency and safety of the synthesis but also allow for on-demand production of this compound.

Green Chemistry Principles in Synthetic Route Design

The application of the twelve principles of green chemistry is paramount in designing sustainable and environmentally benign synthetic routes. rsc.orgnih.gov For the synthesis of this compound, several of these principles can be strategically incorporated to minimize the environmental footprint of the process.

Key Green Chemistry Principles and Their Application:

Prevention of Waste: The most fundamental principle of green chemistry is to prevent the formation of waste rather than treating it after it has been created. scispace.com A well-designed synthesis of this compound would aim for high atom economy, maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Many traditional organic syntheses rely on volatile and hazardous organic solvents. A greener approach to the synthesis of the target compound would involve the use of safer solvents, such as water or bio-based solvents, or ideally, the development of a solvent-free process. scispace.comresearchgate.netnih.gov Solvent-free amide synthesis has been demonstrated to be an effective and environmentally friendly alternative. scispace.comresearchgate.netnih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of waste reduction. sciepub.com For the amidation and esterification steps in the synthesis of this compound, the use of reusable heterogeneous catalysts or biocatalysts would be highly beneficial. sciepub.comrsc.org

Use of Renewable Feedstocks: While the specific precursors for this compound are not detailed, a truly green synthesis would ideally start from renewable feedstocks.

Design for Energy Efficiency: Continuous flow processes can be more energy-efficient than batch processes due to better heat integration and reduced heating and cooling cycles. mit.edu Performing reactions at ambient temperature and pressure whenever possible further contributes to energy efficiency.

Biocatalysis: Enzymes are highly selective and efficient catalysts that operate under mild conditions. nih.govresearchgate.netnih.gov The use of enzymes, such as lipases for the esterification step or amidases for the amide formation, could provide a highly stereoselective and green route to this compound. nih.govnih.gov Biocatalysis is a powerful tool for the synthesis of chiral pharmaceuticals. acs.orgunimi.it

The following table summarizes the potential application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Waste Prevention Optimize reaction conditions for high yield and selectivity.
Atom Economy Design a synthetic route that maximizes the incorporation of starting material atoms into the product.
Safer Solvents Utilize water, supercritical fluids, or ionic liquids as reaction media, or conduct the synthesis under solvent-free conditions.
Catalysis Employ reusable solid acid or base catalysts for amidation and esterification, or utilize biocatalysts like enzymes.
Energy Efficiency Implement a continuous flow process with efficient heat exchange and conduct reactions at or near ambient temperature.
Biocatalysis Utilize specific enzymes for the stereoselective formation of the chiral center and for the amidation and esterification steps.

By integrating flow chemistry and green chemistry principles, the synthesis of this compound can be transformed into a more sustainable, efficient, and economically viable process.

Iii. Stereochemical Analysis and Chiral Recognition Studies of 2r 4 Acetamido 2 Methylbutyl Acetate

Advanced Spectroscopic Characterization for Absolute Configuration Determination

Spectroscopic methods provide detailed information about the three-dimensional arrangement of atoms in a molecule, making them indispensable for determining the absolute configuration of a chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for chiral discrimination when used in conjunction with chiral auxiliary agents. researchgate.net To resolve the signals of the enantiomers of 4-Acetamido-2-methylbutyl acetate (B1210297), a chiral environment is created by introducing either a chiral solvating agent (CSA) or a chiral shift reagent (CSR).

Chiral Solvating Agents (CSAs): CSAs, such as macrocyclic compounds like crown ethers, form transient, non-covalent diastereomeric complexes with each enantiomer. researchgate.net These complexes have slightly different magnetic environments, leading to the separation of NMR signals for the (R)- and (S)-forms. For a compound like (2R)-4-Acetamido-2-methylbutyl acetate, the protons or carbon atoms near the chiral center (e.g., the C2-methyl group) would be expected to show distinct chemical shifts for each enantiomer.

Chiral Shift Reagents (CSRs): CSRs, typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are Lewis acids that coordinate to Lewis basic sites in the substrate, such as the ester and amide carbonyl oxygens. This interaction induces large changes in the chemical shifts of nearby nuclei. Because the CSR is itself chiral, it forms diastereomeric complexes that result in separate resonance signals for the enantiomers, allowing for their differentiation. nih.gov The enantiomeric differentiation of bornyl acetate has been successfully carried out using ¹³C-NMR spectroscopy with a chiral lanthanide shift reagent. nih.gov

A hypothetical analysis using a CSR could yield the following results for key proton signals:

Proton SignalChemical Shift (δ) without CSR (ppm)Expected Δδ (S vs. R) with CSR (ppm)
C2-CH₃0.950.05 - 0.15
C1-H₂3.900.10 - 0.25
C4-H₂3.300.08 - 0.20

This interactive table presents hypothetical data based on typical results for similar compounds.

Chiroptical techniques like VCD and ECD provide definitive information on the absolute configuration of a molecule in solution by measuring the differential interaction of chiral molecules with circularly polarized light. nih.govrsc.org

Vibrational Circular Dichroism (VCD): VCD measures the difference in absorbance of left and right circularly polarized infrared light during a vibrational transition. nih.gov The technique is highly sensitive to the molecule's three-dimensional structure. nih.gov For this compound, characteristic VCD signals would arise from the amide I (C=O stretch, ~1650 cm⁻¹) and ester carbonyl stretch (~1740 cm⁻¹) vibrations. nih.gov The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretical spectrum generated for the (R)-configuration via Density Functional Theory (DFT) calculations. researchgate.net A match between the experimental and calculated spectra provides a confident assignment of the absolute stereochemistry.

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. rsc.org The resulting spectrum, with positive or negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. While the chromophores in this compound (amide and ester) have electronic transitions in the far-UV region, the resulting ECD signals may be weak. In such cases, similar to methodologies applied to other amino alcohols, an in-situ derivatization with an auxiliary chromophore can be employed to enhance the signal and facilitate analysis. researchgate.net The comparison of the experimental ECD spectrum with quantum chemical calculations provides another reliable method for absolute configuration assignment. rsc.org

X-ray crystallography is the unequivocal method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. Since this compound is likely an oil at room temperature, it must first be converted into a crystalline derivative.

This is typically achieved by reacting the parent amino alcohol (prior to acetylation) or a hydrolyzed form of the compound with a chiral resolving agent or a molecule that promotes crystallization. For example, forming a salt with an enantiopure carboxylic acid, such as camphorsultam dichlorophthalic acid, can yield diastereomeric crystals suitable for analysis. mdpi.com The diffraction of X-rays by the crystal lattice produces an electron density map from which the precise spatial arrangement of every atom can be determined. The absolute configuration of the known derivatizing agent allows for the unambiguous assignment of the unknown stereocenter in the target molecule. mdpi.com

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are the primary methods for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (% ee) of a chiral sample.

Chiral HPLC is a widely used and effective method for the enantioseparation of various drug molecules and intermediates. nih.gov The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the analysis of this compound, polysaccharide-based CSPs are a common first choice. Columns packed with derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support often provide excellent resolution for a broad range of chiral compounds, including those with ester and amide functionalities. researchgate.net The separation is typically performed in normal-phase, polar organic, or reversed-phase modes. nih.govscas.co.jp

A typical screening method would involve a column like Chiralpak® AD-H or IA using a mobile phase of n-hexane and an alcohol modifier like 2-propanol. researchgate.net Optimization of the mobile phase composition, flow rate, and column temperature is performed to achieve baseline separation. researchgate.net

ParameterTypical Value
Column Chiralpak® IA (5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane:2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Hypothetical tR for (S)-enantiomer 12.5 min
Hypothetical tR for (R)-enantiomer 14.8 min
Hypothetical Resolution (Rs) > 2.0

This interactive table presents a hypothetical but representative set of HPLC conditions for chiral separation.

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. The acetate group in this compound enhances its volatility compared to the parent alcohol, making it a good candidate for GC analysis. nih.gov While the compound can often be analyzed directly, derivatization is a common strategy in GC to improve volatility, thermal stability, and chromatographic peak shape. research-solution.com However, in this case, the compound is already an acetate derivative, which is a common derivatization product itself. caltech.edu

The separation is achieved on a capillary column coated with a CSP, most commonly a cyclodextrin (B1172386) derivative. nih.govuni-muenchen.de Modified β-cyclodextrins, such as CP Chirasil-DEX CB, are effective for a wide range of chiral molecules. nih.gov The different interactions between the enantiomers and the chiral selector result in different retention times, allowing for their separation and quantification. uni-muenchen.de

ParameterTypical Value
Column CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)
Carrier Gas Hydrogen or Helium
Injector Temp. 230 °C
Oven Program 100 °C hold 1 min, ramp to 180 °C at 5 °C/min
Detector Temp. 250 °C (FID)
Hypothetical tR for (S)-enantiomer 15.2 min
Hypothetical tR for (R)-enantiomer 15.7 min
Hypothetical Separation Factor (α) > 1.1

This interactive table presents a hypothetical but representative set of GC conditions for chiral separation.

Supercritical Fluid Chromatography (SFC) for High-Resolution Separations

Supercritical Fluid Chromatography (SFC) has become a preferred technique for chiral separations in the pharmaceutical industry, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). researchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. selvita.com Due to the low viscosity and high diffusivity of supercritical CO₂, SFC enables faster separations and higher efficiency without compromising resolution. selvita.comresearchgate.net Furthermore, the use of CO₂ reduces the consumption of organic solvents, positioning SFC as a more environmentally sustainable or "green" chemistry alternative. selvita.com

For the chiral resolution of this compound and its corresponding (2S)-enantiomer, the selection of a Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, have demonstrated broad applicability and high success rates for enantioseparations in SFC. chiraltech.com The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.

Method development for separating the enantiomers of 4-Acetamido-2-methylbutyl acetate would involve screening various polysaccharide-based columns with a mobile phase consisting of supercritical CO₂ and an alcohol co-solvent, such as methanol (B129727) or ethanol. chiraltech.com The addition of a co-solvent is crucial for modulating analyte retention and enhancing selectivity. The following table outlines a representative SFC method for this purpose.

Table 1: Representative Supercritical Fluid Chromatography (SFC) Method for Enantiomeric Separation

Parameter Condition Purpose
Instrumentation Analytical SFC System with UV or Mass Spectrometric Detector Provides the necessary pressure and flow control for supercritical CO₂.
Chiral Stationary Phase Immobilized Amylose or Cellulose-based CSP (e.g., Chiralpak® IA, IB, or IC) To facilitate differential interactions with the enantiomers for separation.
Column Dimensions 4.6 mm x 150 mm, 3 µm particle size Standard dimensions for analytical scale chiral separations.
Mobile Phase Supercritical CO₂ / Methanol (Gradient or Isocratic) CO₂ acts as the main carrier fluid, while methanol modifies the mobile phase polarity to elute the compound and achieve separation.
Co-solvent % 5% to 40% Isocratic or Gradient Optimized to achieve baseline resolution in the shortest possible time.
Flow Rate 3.0 mL/min Higher flow rates compared to HPLC are possible due to the low viscosity of the mobile phase, leading to faster analysis. selvita.com
Back Pressure 150 bar Maintains CO₂ in its supercritical state.
Column Temperature 40 °C Influences separation efficiency and selectivity.

| Detection | UV at 210 nm or Mass Spectrometry (MS) | Detection of the amide and acetate chromophores or molecular ion. |

Optical Rotation Measurements for Enantiomeric Excess Determination

Optical rotation is a fundamental characteristic of chiral substances, quantifying their ability to rotate the plane of polarized light. libretexts.org Enantiomers rotate light to an equal magnitude but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. libretexts.org This property is used to determine the enantiomeric purity of a sample through a value known as enantiomeric excess (ee). masterorganicchemistry.com

Enantiomeric excess is a measure of the predominance of one enantiomer over the other in a mixture. chemistrysteps.com It is calculated by comparing the specific rotation of the mixture to the specific rotation of a pure enantiomer. masterorganicchemistry.com The specific rotation, [α], is a standardized value measured under specific conditions of temperature, wavelength (typically the sodium D-line, 589 nm), concentration, and path length. chemistrysteps.com

The formula to calculate enantiomeric excess is:

ee (%) = (Specific Rotation of Mixture / Specific Rotation of Pure Enantiomer) × 100%

For a sample of this compound, the first step is to measure its observed rotation using a polarimeter. This value is then used to calculate the specific rotation. If the specific rotation of an enantiomerically pure sample of this compound is known, the ee of any mixture can be determined.

The following table illustrates a hypothetical calculation for determining the enantiomeric composition of a sample.

Table 2: Hypothetical Calculation of Enantiomeric Excess (ee)

Parameter Value Description
Specific Rotation of Pure (2R)-enantiomer -18.5° A hypothetical literature value for the pure enantiomer under standard conditions.
Observed Specific Rotation of a Sample Mixture -13.875° The experimentally measured value for a synthesized batch.
Enantiomeric Excess (ee) Calculation (-13.875° / -18.5°) × 100% The ratio of the sample's rotation to the pure enantiomer's rotation.
Calculated Enantiomeric Excess (ee) 75% This indicates that the (2R)-enantiomer is in 75% excess over the (2S)-enantiomer.
Composition of (2R)-enantiomer 87.5% Calculated as: (100 + ee) / 2

| Composition of (2S)-enantiomer | 12.5% | Calculated as: (100 - ee) / 2 |

This analysis confirms that the sample is enriched in the desired (2R)-enantiomer but also contains a significant amount of the (2S)-enantiomer.

Development of Chiral Derivatizing Agents for Enhanced Resolution

When direct separation by chiral chromatography is challenging or when an orthogonal method is needed for confirmation, the use of chiral derivatizing agents (CDAs) offers a powerful alternative. wikipedia.org A CDA is an enantiomerically pure compound that reacts with the target analyte to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be readily separated and quantified using standard, non-chiral analytical techniques like achiral HPLC, GC, or NMR spectroscopy. wikipedia.org

For a compound like this compound, derivatization would typically be performed on its precursor, the amino alcohol (4-amino-2-methylbutan-1-ol), before the acetylation steps. The free amine and hydroxyl groups of the precursor are ideal sites for reaction with common CDAs. After derivatization, the resulting diastereomers can be separated, and their relative peak areas in a chromatogram correspond directly to the enantiomeric ratio of the original amino alcohol.

Commonly used CDAs include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) and its variants, which react with alcohols and amines to form diastereomeric esters and amides, respectively. wikipedia.org

Table 3: Common Chiral Derivatizing Agents (CDAs) and Their Application

Chiral Derivatizing Agent (CDA) Abbreviation Target Functional Group in Precursor Resulting Diastereomers Analytical Method
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (R)-MTPA (Mosher's Acid) Primary Alcohol, Primary Amine Diastereomeric Esters or Amides HPLC, ¹H NMR, ¹⁹F NMR
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (S)-MTPA-Cl (Mosher's Acid Chloride) Primary Alcohol, Primary Amine Diastereomeric Esters or Amides HPLC, ¹H NMR, ¹⁹F NMR
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide L-FDAA (Marfey's Reagent) Primary Amine Diastereomeric Alanine Amides HPLC-UV

The development of new CDAs continues to be an active area of research, aiming for agents that provide greater resolution between the resulting diastereomers and offer clearer signals in spectroscopic analysis. wikipedia.org The selection of an appropriate CDA depends on the functional groups present in the analyte and the analytical technique available.

Iv. Mechanistic Investigations of Reactions Involving 2r 4 Acetamido 2 Methylbutyl Acetate

Elucidation of Reaction Pathways and Intermediates in Asymmetric Transformations

In asymmetric transformations, the chiral center of (2R)-4-Acetamido-2-methylbutyl acetate (B1210297) would likely play a pivotal role in directing the stereochemical course of reactions. For instance, in a hypothetical palladium-catalyzed allylic substitution reaction, the chiral backbone could influence the facial selectivity of the incoming nucleophile.

The reaction pathway could proceed through a π-allyl palladium intermediate. The stereochemistry of the starting material would be expected to influence the preferred conformation of this intermediate, thereby directing the nucleophilic attack to one face of the allylic system over the other. The identification of such intermediates could be achieved through low-temperature NMR spectroscopy or in-situ IR spectroscopy.

Hypothetical Reaction Pathway: Allylic Alkylation

Step 1: Oxidative addition of a palladium(0) catalyst to an allylic leaving group to form a cationic π-allyl palladium(II) complex.

Step 2: The chiral ligand, or in this case, the chiral substrate itself, influences the spatial arrangement of the allyl group.

Step 3: Nucleophilic attack on one of the allylic termini. The facial selectivity is dictated by the steric and electronic properties of the chiral substrate.

Step 4: Reductive elimination to regenerate the palladium(0) catalyst and yield the chiral product.

Trapping experiments, using agents that can react with proposed intermediates, could provide further evidence for the proposed reaction pathway.

Role of the Acetamido Group in Intra- or Intermolecular Interactions and Reaction Directivity

The acetamido group (–NHC(O)CH₃) is a versatile functional group capable of participating in various non-covalent interactions, which can significantly influence reaction mechanisms.

Hydrogen Bonding: The N-H proton of the acetamido group is a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. In reactions involving polar reagents or solvents, this group could form intra- or intermolecular hydrogen bonds. An intramolecular hydrogen bond could create a more rigid cyclic transition state, thereby enhancing stereocontrol.

Directing Group: The acetamido group can act as a directing group in metal-catalyzed reactions. The lone pair of electrons on the nitrogen or the carbonyl oxygen can coordinate to a metal center, bringing the catalyst into close proximity to a specific reaction site and controlling regioselectivity and stereoselectivity.

Steric Influence: The steric bulk of the acetamido group can block certain trajectories of attack by a reagent, favoring approach from the less hindered face of the molecule.

Table 1: Potential Interactions of the Acetamido Group and Their Mechanistic Consequences

Interaction TypePotential ConsequenceExample Reaction Type
Intramolecular H-BondingFormation of a rigid transition state, enhanced enantioselectivity.Asymmetric epoxidation
Intermolecular H-BondingStabilization of charged intermediates, solvent effects.Solvolysis reactions
Metal CoordinationDirecting group effect, control of regioselectivity.C-H activation
Steric HindranceFacial selectivity in nucleophilic additions.Hydride reduction of a nearby ketone

Stereoelectronic Effects of the Acetate Moiety on Chemical Reactivity

The acetate moiety (–OC(O)CH₃) also exerts significant stereoelectronic effects on the reactivity of the molecule.

Inductive Effect: The electron-withdrawing nature of the acetate group can influence the electron density of neighboring atoms. This can affect the rate of reactions, for example, by stabilizing or destabilizing carbocationic intermediates.

Leaving Group Ability: The acetate group can function as a competent leaving group in nucleophilic substitution reactions. Its ability to depart can be modulated by the reaction conditions, such as the presence of a Lewis acid.

Conformational Control: The steric demand of the acetate group can influence the preferred conformation of the molecule, which in turn can affect the accessibility of different reaction sites.

In a hypothetical neighboring group participation reaction, the carbonyl oxygen of the acetate could act as an internal nucleophile, leading to the formation of a cyclic intermediate and proceeding with retention of configuration at the reaction center.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating reaction mechanisms by providing information about the rate-determining step and the species involved in it. For a reaction involving (2R)-4-Acetamido-2-methylbutyl acetate, one could determine the reaction order with respect to the substrate, reagents, and any catalysts.

For example, in a base-catalyzed hydrolysis of the acetate ester, the rate law might be found to be:

Rate = k [this compound] [Base]

This would suggest a bimolecular mechanism, likely an addition-elimination pathway involving a tetrahedral intermediate.

Table 2: Hypothetical Kinetic Data for the Hydrolysis of this compound

ExperimentInitial [Substrate] (M)Initial [Base] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

Isotope labeling studies, such as using ¹⁸O-labeled water in the hydrolysis reaction, could further confirm the point of bond cleavage.

Computational Mechanistic Analysis (e.g., Transition State Theory, Reaction Path Following)

In the absence of experimental data, computational chemistry provides a powerful tool for predicting and understanding reaction mechanisms.

Transition State Theory: Using quantum mechanical calculations, such as Density Functional Theory (DFT), the structures and energies of reactants, products, intermediates, and transition states can be calculated. This allows for the determination of activation energies, which can be used to predict reaction rates and selectivities.

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be used to follow the reaction path from a transition state down to the corresponding reactants and products. This confirms that a calculated transition state indeed connects the intended species.

For this compound, computational studies could be used to:

Model the transition states for different stereochemical outcomes to predict the most likely product.

Analyze the non-covalent interactions, such as hydrogen bonding from the acetamido group, that stabilize a particular transition state.

Visualize the molecular orbitals involved in bond-making and bond-breaking processes.

These computational approaches would provide invaluable insights into the mechanistic details of reactions involving this chiral compound, guiding future experimental work.

V. Theoretical and Computational Chemistry Studies on 2r 4 Acetamido 2 Methylbutyl Acetate

Conformational Analysis and Global Minimum Energy Searches of the Chiral Ester

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule such as (2R)-4-Acetamido-2-methylbutyl acetate (B1210297), numerous conformations are possible. The goal of a global minimum energy search is to identify the most stable conformation, which corresponds to the lowest point on the potential energy surface.

This process typically involves computational methods to systematically or stochastically explore the molecule's conformational space. The resulting low-energy structures are then optimized, often using quantum mechanics methods, to find the true energy minima. The analysis would reveal the preferred three-dimensional shape of the molecule, which is crucial for understanding its physical properties and interactions.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of the molecule. semanticscholar.orgresearchgate.net These calculations can determine the distribution of electrons within the molecule and provide insights into its chemical behavior.

Key reactivity descriptors that would be calculated include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic Properties for a Representative Conformer (Note: This data is illustrative for a molecule of this type, as specific calculations for (2R)-4-Acetamido-2-methylbutyl acetate are not available.)

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment3.5 D

Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The structure of this compound features both a hydrogen bond donor (the N-H group of the amide) and several hydrogen bond acceptors (the carbonyl oxygens of the amide and the ester). This allows for the possibility of intramolecular hydrogen bonding, where the molecule folds to form a hydrogen bond with itself. libretexts.org

Other non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, also play a significant role in determining the preferred conformation. basicmedicalkey.comgatech.edu Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions that stabilize the molecular structure. nih.gov

Molecular Dynamics Simulations for Conformational Preferences in Solution

While gas-phase calculations identify intrinsic conformational preferences, a molecule's behavior in solution can be different due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are employed to model the molecule's dynamic behavior over time in a simulated solvent environment (e.g., water or chloroform). nih.gov

An MD simulation would track the movements of the solute and solvent atoms, providing a dynamic picture of how the molecule explores different conformations. ox.ac.uk By analyzing the simulation trajectory, researchers can determine the probability of finding the molecule in various conformational states, offering a more realistic understanding of its structure and flexibility in a liquid phase. nih.gov

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, CD/VCD spectra)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures.

NMR Chemical Shifts: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these predicted shifts with experimentally measured spectra is a powerful method for confirming the structure and assigning specific signals to individual atoms in the molecule. mdpi.com The accuracy of these predictions depends on the level of theory, basis set, and inclusion of solvent effects. nih.govmdpi.com

CD/VCD Spectra: For a chiral molecule like this compound, Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are important spectroscopic techniques. Predicting the CD and VCD spectra computationally and comparing them to experimental spectra can be used to determine the absolute configuration (R/S) of the chiral center.

No Information Found for "this compound"

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to generate an article detailing its synthetic applications and chemical transformations as requested.

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Table of Compounds Mentioned

Vi. Synthetic Applications and Chemical Transformations of 2r 4 Acetamido 2 Methylbutyl Acetate

Stereoselective Carbon-Carbon Bond-Forming Reactions (e.g., Grignard additions, aldol reactions)

There is no available scientific literature that describes the participation of (2R)-4-Acetamido-2-methylbutyl acetate (B1210297) in stereoselective carbon-carbon bond-forming reactions.

Development of Novel Chiral Ligands or Catalysts Derived from the (2R)-4-Acetamido-2-methylbutyl Acetate Scaffold

No published studies have been found that report the use of this compound as a scaffold for the development of novel chiral ligands or catalysts.

Applications in Advanced Materials and Supramolecular Chemistry

There is no information available in the current body of scientific literature regarding the application of this compound in the fields of advanced materials or supramolecular chemistry.

Vii. Advanced Research Directions and Future Perspectives for Chiral Acetamido Alkyl Esters

Integration with Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction

The synthesis of complex chiral molecules like (2R)-4-Acetamido-2-methylbutyl acetate (B1210297) is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). These computational tools are revolutionizing retrosynthesis, the process of breaking down a target molecule into simpler, commercially available precursors. engineering.org.cnmdpi.com

Several ML models are being employed for these tasks:

Sequence-to-sequence (Seq2Seq) models: These treat chemical reactions like a language translation problem, converting the structure of a product into the structures of its reactants. nih.govdeepchem.io

Graph Neural Networks (GNNs): Molecules are represented as graphs, where atoms are nodes and bonds are edges. GNNs can learn to predict changes in these graphs during a reaction. chemcopilot.comdeepchem.io

Reinforcement Learning (RL): RL algorithms can explore the vast space of possible synthetic routes, receiving feedback on factors like reaction yield, cost, and environmental impact to optimize the chosen pathway. chemcopilot.com

The application of these technologies is expected to accelerate the discovery and development of new chiral acetamido-alkyl esters by making their synthesis more predictable and efficient. mdpi.com

Table 1: AI Approaches in Chemical Synthesis

AI Model Application in Synthesis Key Advantage
Sequence-to-sequence (Seq2Seq) Retrosynthesis Prediction Translates product SMILES to reactant SMILES. nih.govdeepchem.io
Graph Neural Networks (GNNs) Reaction Outcome Prediction Naturally represents molecular structures and predicts bond changes. chemcopilot.comdeepchem.io
Reinforcement Learning (RL) Synthetic Route Optimization Simulates and optimizes pathways based on defined criteria (e.g., yield, cost). chemcopilot.com

Exploration of Bio-Inspired Synthesis Strategies

Nature provides a rich blueprint for the synthesis of complex chiral molecules. Bio-inspired synthesis seeks to emulate the efficiency and selectivity of enzymatic processes to create valuable compounds. In the context of chiral acetamido-alkyl esters, this involves the use of enzymes or engineered microorganisms to catalyze key steps in the synthetic pathway.

Enzymes such as lipases and esterases are highly effective in catalyzing esterification reactions with high stereoselectivity, operating under mild conditions of temperature and pressure. illinois.edu This approach offers a greener alternative to traditional chemical catalysis, which often relies on harsh reagents and conditions.

A key area of development is the use of thioester-mediated biocatalytic synthesis. Thioesters of Coenzyme A are central intermediates in many metabolic pathways. chemrxiv.org Researchers are harnessing this principle by using enzymes to generate acyl-S-CoA intermediates from a range of carboxylic acids, which can then be used to form amide or ester bonds. chemrxiv.org This methodology allows for the synthesis of a diverse array of compounds under aqueous, environmentally benign conditions. chemrxiv.orgresearchgate.net

Development of Sustainable and Recyclable Catalytic Systems

The development of sustainable and recyclable catalysts is a cornerstone of green chemistry and is highly relevant to the synthesis of chiral acetamido-alkyl esters. The focus is on moving away from homogeneous catalysts, which are difficult to separate from the reaction mixture and often corrosive, towards heterogeneous catalysts. mdpi.commdpi.com

Solid acid catalysts, such as ion exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides, offer several advantages:

Easy Separation: They can be easily filtered from the reaction mixture. mdpi.com

Reusability: They can be recycled for multiple reaction cycles, reducing waste and cost. mdpi.comacs.org

Reduced Corrosion: Being solid, they are generally less corrosive than liquid acid catalysts like sulfuric acid. mdpi.com

Recent innovations include the development of catalysts from renewable biomass, such as hydrothermally sulfonated activated carbon, which show activity comparable to commercial catalysts. acs.org Additionally, novel bimetallic oxide clusters, such as Rhodium-Ruthenium oxides, are showing promise for C-H bond activation using molecular oxygen as a green oxidant, with water as the only byproduct. labmanager.com The design of closed-loop recyclable polymers, like certain poly(ester-amide)s, also provides a model for how the principles of recyclability can be integrated into the lifecycle of chemical products. acs.org

Table 2: Comparison of Catalytic Systems for Esterification

Catalyst Type Examples Advantages Disadvantages
Homogeneous Acid Sulfuric acid, p-toluenesulfonic acid High catalytic activity Corrosive, difficult to separate, generates waste. mdpi.commdpi.com
Heterogeneous Solid Acid Amberlyst-15, Zeolites, Metal oxides Reusable, non-corrosive, easy separation. mdpi.commdpi.com Can have lower activity, potential for pore size limitations. mdpi.com
Biocatalysts (Enzymes) Lipases, Esterases High selectivity, mild reaction conditions, environmentally friendly. illinois.edu Can be sensitive to conditions, may have substrate limitations.

Expanding the Scope of Chiral Acetamido-Esters in Chemical Libraries

Chiral molecules are fundamental to drug discovery, as the three-dimensional structure of a molecule dictates its biological activity. abcr.comnih.gov Expanding the diversity of chiral acetamido-esters within chemical libraries is crucial for identifying new lead compounds in high-throughput screening campaigns.

The inclusion of novel, sp3-rich, and stereodefined scaffolds is a key trend in modern drug discovery. nih.gov Chiral acetamido-esters fit this profile, offering a versatile platform for creating libraries of compounds with diverse functional groups and stereochemistries. The development of modular synthetic routes, such as the Castagnoli-Cushman reaction, allows for the creation of libraries of lactam-containing compounds with multiple points of diversity from a common chiral building block. mdpi.comresearchgate.net

To manage and leverage this expanding chemical space, specialized databases are being developed. Databases like ChiralDB and CLC-DB are dedicated to collecting and organizing data on chiral molecules, ligands, and catalysts, supporting computational and machine learning efforts in asymmetric catalysis. unimi.itchemrxiv.orgchemrxiv.org These resources are invaluable for researchers seeking to design new chiral molecules or find appropriate catalysts for their synthesis.

Investigation of Emerging Spectroscopic Techniques for Rapid Stereochemical Assignment

Determining the absolute configuration of a chiral molecule is a critical, yet often challenging, step in its synthesis and characterization. While X-ray crystallography is considered the gold standard, it is not always feasible. Consequently, there is significant research into new and improved spectroscopic techniques for rapid and reliable stereochemical assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in this area. While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce chemical shift differences between the diastereomeric species formed, allowing for their differentiation and quantification. researchgate.netmdpi.com Multinuclear NMR, particularly using nuclei like ¹⁹F and ³¹P, often provides simpler spectra with larger shift dispersions, making analysis easier. mdpi.com

Recent advances include the development of novel NMR techniques that can directly detect molecular chirality without the need for chiral agents. theanalyticalscientist.com These methods exploit the interaction of both electric and magnetic dipoles to differentiate between enantiomers. theanalyticalscientist.com Furthermore, the combination of experimental NMR data with computational prediction is becoming increasingly powerful. github.io By accurately predicting the NMR spectra for different stereoisomers, researchers can match the calculated spectra to the experimental data to confidently assign the correct configuration. github.ionih.gov

Other chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are also used, often in combination with computational analysis, to determine the absolute configuration of chiral molecules. uff.br

Table 3: Spectroscopic Techniques for Chiral Analysis

Technique Principle Application Recent Advances
NMR with Chiral Auxiliaries Formation of diastereomers with a chiral agent leads to distinct NMR signals. researchgate.netmdpi.com Determination of enantiomeric excess and absolute configuration. Use of multinuclear (¹⁹F, ³¹P) NMR for clearer spectra. mdpi.com
Direct Chiral NMR Uses combined electric and magnetic dipole interactions to differentiate enantiomers without chiral agents. theanalyticalscientist.com Direct detection and quantification of enantiomers. Development of double-resonant RF NMR detectors. theanalyticalscientist.com
Computational NMR Prediction Quantum mechanical calculation of NMR chemical shifts for comparison with experimental data. github.io Assignment of relative and absolute configuration. Improved accuracy through new functionals and machine learning models. github.ionih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2R)-4-Acetamido-2-methylbutyl acetate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves esterification and amidation steps. For example, coupling acetamido groups with methylbutyl alcohols under controlled conditions (e.g., using triethylamine as a base and bromoacetyl bromide as an acylating agent). Optimize yields by adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 molar ratio of alcohol to acylating agent). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H NMR and 13C NMR to verify stereochemistry and functional groups. For instance, the methyl group at the 2R position should show distinct splitting patterns (e.g., a doublet of doublets for neighboring protons). Mass spectrometry (ESI) with observed [M+H]+ peaks matching the molecular weight (e.g., ~414.4 Da) further confirms identity. Compare spectral data with published analogs, such as methyl 4-acetamido-2-hydroxybenzoate derivatives, to validate assignments .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved, particularly when comparing experimental results to computational predictions?

  • Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or impurities. To resolve:

Re-run NMR in deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.

Perform 2D NMR (e.g., COSY, HSQC) to unambiguously assign proton-carbon correlations, especially for overlapping signals.

Validate computational models (e.g., DFT-based chemical shift predictions) by ensuring force fields account for stereoelectronic effects of the acetamido and methylbutyl groups. Cross-reference with structurally similar compounds, such as (2R)-2-acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid, to identify systematic errors .

Q. What computational methods are effective in predicting the biological activity of this compound, particularly in receptor-binding studies?

  • Methodological Answer : Hybrid approaches combining molecular docking and MD simulations are recommended. For example:

  • Use AutoDock Vina to screen against GPCR targets (e.g., GPR88), prioritizing binding poses with favorable ΔG values (< -8 kcal/mol).
  • Validate predictions via cAMP assays in stable cell lines (e.g., CHO cells expressing PPLS-HA-GPR88), as described in pharmacological evaluations of related compounds.
  • Address methodological contradictions (e.g., divergent receptor-response clusters) by integrating multi-receptor agonistic profiles, as seen in studies of odorant receptors, to account for promiscuity .

Q. How can researchers mitigate racemization during the synthesis of this compound?

  • Methodological Answer : Racemization risks increase under basic or high-temperature conditions. Mitigation strategies include:

  • Using low-temperature reactions (0–5°C) and mild bases (e.g., DMAP instead of triethylamine).
  • Employing chiral auxiliaries (e.g., tert-butyl groups) to stabilize the (2R)-configuration during amidation.
  • Monitoring enantiomeric purity via chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) to detect early-stage racemization .

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and ACS guidelines :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation; if exposed, move to fresh air immediately.
  • Store at 2–8°C in airtight containers to prevent hydrolysis. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Interpretation

Q. How should researchers address contradictory results in bioactivity assays involving this compound?

  • Methodological Answer : Contradictions may stem from assay variability or off-target effects. Resolve by:

Replicating experiments across multiple cell lines (e.g., CHO vs. HEK293) to rule out cell-specific artifacts.

Applying dose-response curves to confirm EC50/IC50 consistency.

Cross-validating with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

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